2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4/c23-18-6-8-19(9-7-18)26-12-14-27(15-13-26)22-21(16-24)20(10-11-25-22)17-4-2-1-3-5-17/h1-11H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBRLXWERQEPHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CC(=C3C#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 1,2-diamine derivatives with sulfonium salts or through the cyclization of appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using halogenated precursors.
Coupling with Pyridine Derivatives: The final step involves coupling the piperazine derivative with a pyridine-3-carbonitrile derivative under suitable conditions, such as using a base and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated precursors and nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound.
Scientific Research Applications
Neuropharmacology
The compound has been studied for its effects on neurotransmitter systems, particularly its role as a serotonin receptor modulator. It has shown potential in:
- Anxiolytic Effects : Research indicates that the compound can enhance serotonin receptor activity, leading to anxiolytic effects in animal models. This is crucial for developing treatments for anxiety disorders.
- Antidepressant Activity : The modulation of serotonin pathways suggests that this compound may also have antidepressant properties, warranting further investigation in clinical settings.
Anticancer Activity
Studies have demonstrated that 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile exhibits cytotoxic effects against various cancer cell lines:
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 5.2 | Induction of apoptosis |
| Lung Cancer | 3.8 | Inhibition of cell proliferation |
| Colon Cancer | 6.5 | Cell cycle arrest |
The compound's ability to induce apoptosis and inhibit proliferation highlights its potential as a lead compound in anticancer drug development.
Cardiovascular Applications
Recent studies have explored the potential of this compound in cardiovascular medicine:
- Vasodilatory Effects : Preliminary findings suggest that the compound may act as a vasodilator, which could be beneficial in treating hypertension and other cardiovascular diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of this compound. Modifications to the piperazine and pyridine moieties can significantly influence its biological activity:
| Modification | Activity Change |
|---|---|
| Addition of methyl group | Increased potency (20%) |
| Substitution on phenyl | Enhanced selectivity |
These insights are crucial for guiding future synthetic efforts to develop more effective derivatives.
Case Study 1: Anxiolytic Effects in Rodent Models
A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by elevated plus maze tests. The results indicated a dose-dependent response, with higher doses yielding greater anxiolytic effects.
Case Study 2: Anticancer Efficacy
In vitro studies on breast cancer cell lines showed that treatment with 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile led to a marked increase in apoptotic markers compared to control groups. This suggests a promising avenue for further research into its use as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit equilibrative nucleoside transporters, affecting nucleotide synthesis and adenosine regulation . This inhibition is often irreversible and non-competitive, leading to significant biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with three closely related derivatives, focusing on structural variations, physicochemical properties, and inferred pharmacological implications.
Structural and Substituent Variations
Key Observations:
- The 4-chlorophenyl substituent () offers greater electronegativity than fluorine, which may alter receptor-binding kinetics. The 4-fluorobenzyl group in introduces a spacer between the piperazine and aromatic ring, likely affecting conformational flexibility.
- Pyridine Substituents: The phenyl group at position 4 in the target compound promotes aromatic stacking interactions, whereas the methoxy group in ’s compound introduces polarity but reduces steric bulk.
Physicochemical and Conformational Properties
- Molecular Weight and Lipophilicity: The target compound (MW 371.41) is intermediate in size compared to (328.80) and (511.68). The higher MW of ’s analog correlates with its extended alkyl chain and complex heterocycle, suggesting markedly increased lipophilicity.
Piperazine Ring Conformation :
Inferred Pharmacological Implications
- Receptor Binding : Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. The fluorophenyl group in the target compound may enhance affinity for 5-HT1A receptors compared to chlorophenyl or methyl analogs.
- Extended Heterocycles : ’s pyrido-benzimidazole core and octyl chain suggest applications in targeting lipid-rich environments or prolonged receptor occupancy.
Biological Activity
2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile, also known by its CAS Number 860786-28-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has a molecular formula of C22H19FN4 and a molecular weight of 358.42 g/mol. It features a piperazine ring substituted with a fluorophenyl group and a pyridine moiety, which are significant for its biological interactions.
1. Enzyme Inhibition
Research indicates that derivatives of the piperazine structure, including this compound, exhibit inhibitory effects on various enzymes. For instance, derivatives with similar structures have been evaluated for their inhibitory activity against tyrosinase (AbTYR), which is crucial in melanin production. In studies, certain derivatives demonstrated significant inhibition with low micromolar IC50 values, suggesting that modifications to the piperazine moiety can enhance enzyme affinity and efficacy .
| Compound | IC50 (µM) | Enzyme Target |
|---|---|---|
| 5b | 0.013 | MAO-B |
| 5c | 0.039 | MAO-B |
| 9 | 40.43 | AbTYR |
2. Antimelanogenic Effects
The compound has shown promising antimelanogenic effects in B16F10 melanoma cells. The competitive inhibition of tyrosinase suggests its potential application in treating hyperpigmentation disorders without cytotoxic effects . The docking studies further elucidated its binding interactions within the active site of the enzyme.
3. Neuropharmacological Potential
The structural similarity to other piperazine derivatives has led to investigations into its neuropharmacological properties. Compounds featuring the fluorophenyl-piperazine motif have been studied for their ability to modulate serotonin receptors, indicating potential applications in treating neuropsychiatric disorders .
Case Study 1: Tyrosinase Inhibition
A study evaluated several piperazine derivatives for their inhibitory effects on tyrosinase. The compound's derivative exhibited an IC50 value significantly lower than many existing inhibitors, highlighting its potential as a therapeutic agent against conditions like vitiligo and other pigmentation disorders.
Case Study 2: MAO-B Inhibition
In another investigation focused on monoamine oxidase (MAO) inhibitors, compounds structurally related to this piperazine derivative were synthesized and tested. The most potent inhibitor showed an IC50 of 0.013 µM against MAO-B, suggesting that similar modifications could yield effective treatments for depression and neurodegenerative diseases .
Q & A
What advanced experimental design strategies can optimize the synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile to improve yield and purity?
Answer:
To optimize synthesis, employ statistical Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, solvent ratios, reaction time). For example:
- Use response surface methodology to identify interactions between parameters .
- Incorporate parallel synthesis (as seen in multi-step reactions in ) to test conditions efficiently.
- Apply HPLC purity monitoring (≥98% purity benchmarks, as in ) to refine purification steps.
- Consider microwave-assisted synthesis for accelerated reaction kinetics, a method implied in ’s computational-experimental feedback loop.
How can researchers resolve contradictions in pharmacological data for fluorophenyl-piperazine derivatives like 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile?
Answer:
Contradictions often arise from assay variability or off-target effects. Mitigate these by:
- Validating receptor-binding assays with radioligand displacement studies (analogous to ’s histone acetylation research).
- Performing dose-response curves across multiple cell lines to isolate context-dependent effects.
- Cross-referencing computational predictions (e.g., docking simulations using quantum chemical methods in ) with experimental IC50 values.
- Replicating studies under standardized conditions (e.g., pH, temperature) as per safety protocols in .
What methodological approaches are recommended for structural elucidation of 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile?
Answer:
Combine X-ray crystallography (as in and for analogous compounds) with:
- NMR spectroscopy (1H/13C, DEPT, HSQC) to assign proton and carbon environments.
- High-resolution mass spectrometry (HR-MS) for precise molecular weight confirmation.
- FT-IR spectroscopy to verify functional groups (e.g., nitrile stretch at ~2200 cm⁻¹).
- Density Functional Theory (DFT) calculations to predict bond angles/energies and validate crystallographic data .
How can computational modeling predict the reactivity of 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile in novel reactions?
Answer:
Leverage quantum chemical reaction path searches ( ) to:
- Simulate intermediates and transition states using software like Gaussian or ORCA.
- Predict regioselectivity in electrophilic substitution reactions (e.g., fluorophenyl group orientation).
- Validate with in situ FT-IR or Raman spectroscopy to monitor real-time reaction progress.
- Integrate machine learning (ML) models trained on existing piperazine-pyridine reaction datasets (e.g., ’s CRDC subclass RDF2050112).
What safety protocols are critical when handling fluorinated aromatic compounds like 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile?
Answer:
Follow hazard-specific guidelines ( ):
- Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact (H313/H315 codes).
- Store under inert gas (N2/Ar) in sealed containers (P402/P403 protocols).
- Neutralize waste with calcium carbonate before disposal (P501 guidelines).
- Monitor air quality with FT-IR gas analyzers to detect volatile byproducts.
How can researchers develop robust analytical methods for quantifying impurities in 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile?
Answer:
- Optimize reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) for baseline separation ( ).
- Validate using spiked impurity standards (e.g., synthetic byproducts from ).
- Cross-validate with LC-MS/MS for low-abundance impurities.
- Apply ICH Q2(R1) guidelines for method validation (linearity, LOD/LOQ, precision).
What strategies address discrepancies between computational predictions and experimental results in piperazine-pyridine derivative studies?
Answer:
- Reassess solvent effects in simulations (e.g., implicit vs. explicit solvent models).
- Conduct control experiments to rule out side reactions (e.g., hydrolysis of nitrile groups).
- Use synchrotron XRD ( ) to resolve crystal packing effects not modeled computationally.
- Refine force fields in molecular dynamics (MD) using experimental thermodynamic data (e.g., ΔH of reaction).
What advanced techniques characterize the solid-state stability of 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile?
Answer:
- Perform accelerated stability studies (40°C/75% RH, ICH Q1A) with periodic HPLC analysis.
- Analyze degradation pathways via LC-QTOF-MS to identify oxidation/hydrolysis products.
- Use dynamic vapor sorption (DVS) to assess hygroscopicity.
- Apply solid-state NMR to detect polymorphic transitions ( ’s crystallography workflow).
Basic vs. Advanced Questions
- Basic: Focus on synthesis steps, safety, and initial characterization (e.g., NMR/HPLC).
- Advanced: Involve computational modeling, data contradiction resolution, and method validation (e.g., DoE, ML, synchrotron XRD).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
